molecular formula C11H13NO5S B2876370 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid CAS No. 786728-86-7

3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid

Cat. No.: B2876370
CAS No.: 786728-86-7
M. Wt: 271.29
InChI Key: YSFRYNKVRNUFKR-GQCTYLIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-methoxy-3-(methylsulfamoyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfone derivatives

    Reduction: Reduction of the double bond to form saturated derivatives

    Substitution: Nucleophilic substitution reactions at the sulfonamide group

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Saturated derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved can include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid is unique due to the presence of both a methoxy group and a methylsulfamoyl group on the aromatic ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets and enhances its utility in various research applications .

Properties

IUPAC Name

(E)-3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFRYNKVRNUFKR-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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